molecular formula C16H14Cl2O B13875286 3,4-Bis-(p-chlorophenyl)-2-butanone

3,4-Bis-(p-chlorophenyl)-2-butanone

Cat. No.: B13875286
M. Wt: 293.2 g/mol
InChI Key: PAKHGWREUPFUCB-UHFFFAOYSA-N
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Description

3,4-Bis-(p-chlorophenyl)-2-butanone is an organic compound characterized by the presence of two p-chlorophenyl groups attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis-(p-chlorophenyl)-2-butanone typically involves the reaction of p-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis-(p-chlorophenyl)-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (Lewis acids) facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,4-Bis-(p-chlorophenyl)-2-butanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Bis-(p-chlorophenyl)-2-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Bis-(p-fluorophenyl)-2-butanone
  • 3,4-Bis-(p-bromophenyl)-2-butanone
  • 3,4-Bis-(p-methylphenyl)-2-butanone

Uniqueness

3,4-Bis-(p-chlorophenyl)-2-butanone is unique due to the presence of chlorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C16H14Cl2O

Molecular Weight

293.2 g/mol

IUPAC Name

3,4-bis(4-chlorophenyl)butan-2-one

InChI

InChI=1S/C16H14Cl2O/c1-11(19)16(13-4-8-15(18)9-5-13)10-12-2-6-14(17)7-3-12/h2-9,16H,10H2,1H3

InChI Key

PAKHGWREUPFUCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

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